2-(5-Amino-1-tert-butyl-4-cyano)methoxyphenyl
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Overview
Description
2-(5-Amino-1-tert-butyl-4-cyano)methoxyphenyl is a complex organic compound characterized by the presence of an amino group, a tert-butyl group, and a cyano group attached to a methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1-tert-butyl-4-cyano)methoxyphenyl typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions to yield cyanoacetamide derivatives . The reaction conditions often include solvent-free methods, stirring at elevated temperatures, or using specific catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include automated flash chromatography for purification and the use of advanced techniques like metathesis reactions for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1-tert-butyl-4-cyano)methoxyphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-(5-Amino-1-tert-butyl-4-cyano)methoxyphenyl has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-1-tert-butyl-4-cyano)methoxyphenyl involves its interaction with specific molecular targets and pathways. The amino and cyano groups play crucial roles in binding to target molecules, influencing biological activities. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds share similar structural features and are studied for their pharmacological properties.
tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate: This compound has a similar cyano group and is used in organic synthesis.
Uniqueness
Its tert-butyl group provides steric hindrance, influencing its chemical behavior and making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
5-amino-1-tert-butyl-3-(2-methoxyphenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-15(2,3)19-14(17)11(9-16)13(18-19)10-7-5-6-8-12(10)20-4/h5-8H,17H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTLMHYPHDOCHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C(=N1)C2=CC=CC=C2OC)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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